molecular formula C5H12NO3P B8794934 Phosphonic acid, 2-piperidinyl- CAS No. 106647-45-4

Phosphonic acid, 2-piperidinyl-

Cat. No.: B8794934
CAS No.: 106647-45-4
M. Wt: 165.13 g/mol
InChI Key: LEJHSTQMBAEWEX-UHFFFAOYSA-N
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Description

Phosphonic acid, 2-piperidinyl- (IUPAC: phosphonic acid attached to the 2-position of a piperidine ring) is a heterocyclic phosphonic acid derivative. The piperidine ring (a six-membered amine) confers structural rigidity, while the phosphonic acid group (-PO(OH)₂) provides strong acidity and metal-chelating properties. This compound is part of a broader class of aminophosphonic acids, which are bioisosteres of amino acids, where the carboxylic acid (-COOH) is replaced by a phosphonic acid group. Such substitutions significantly alter physicochemical properties, including acidity (lower pKa) and hydrophilicity (lower log P), compared to carboxylic acid analogs .

Properties

CAS No.

106647-45-4

Molecular Formula

C5H12NO3P

Molecular Weight

165.13 g/mol

IUPAC Name

piperidin-2-ylphosphonic acid

InChI

InChI=1S/C5H12NO3P/c7-10(8,9)5-3-1-2-4-6-5/h5-6H,1-4H2,(H2,7,8,9)

InChI Key

LEJHSTQMBAEWEX-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)P(=O)(O)O

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

1.1 Antimalarial Activity

One of the significant applications of phosphonic acid derivatives is in the development of antimalarial agents. Research has shown that certain phosphonate compounds can inhibit the enzyme hypoxanthine-guanine-xanthine phosphoribosyltransferase (HGXPRT) in Plasmodium falciparum, the causative agent of malaria. These inhibitors demonstrate selectivity for the parasite's enzyme over human enzymes, making them promising candidates for therapeutic development. A study highlighted that specific acyclic phosphonates exhibited potent inhibitory activity against HGXPRT, suggesting their potential as novel antimalarial drugs .

1.2 Nucleoside Analogues

Phosphonic acid derivatives are also integral in synthesizing nucleoside analogs, which are crucial for antiviral therapies. Adefovir dipivoxil and tenofovir disoproxil fumarate are examples of FDA-approved drugs that utilize phosphonate chemistry to enhance bioavailability and efficacy against viral infections such as HIV and hepatitis B . The incorporation of phosphonic acid moieties into nucleosides improves their stability and cellular uptake.

Compound NameApplication AreaActivity/Notes
Adefovir dipivoxilAntiviralApproved for HBV; notable for kidney toxicity
Tenofovir disoproxil fumarateAntiviralApproved for HIV; favorable toxicity profile
Phosphonate inhibitors of HGXPRTAntimalarialSelective inhibition for P. falciparum

Agricultural Applications

Phosphonic acids have been explored as potential agricultural chemicals due to their antibacterial properties. Recent studies have synthesized novel derivatives that exhibit significant antibacterial activity against plant pathogens such as Pseudomonas syringae. These compounds can serve as effective bactericides, contributing to crop protection strategies .

Case Study: Piperonylic Acid Derivatives
A study on piperonylic acid derivatives containing sulfonic acid ester moieties demonstrated excellent antibacterial efficacy against various bacterial strains, outperforming traditional agents like thiodiazole-copper . This highlights the potential of phosphonic acid derivatives in developing new agrochemicals.

Materials Science

Phosphonic acids are also used in materials science, particularly in the development of anchoring ligands for dye-sensitized solar cells. The incorporation of phosphonic acid groups enhances the binding affinity to metal oxide surfaces, improving the efficiency of solar energy conversion . Research indicates that compounds with phosphonate functionalities can significantly enhance the performance of photovoltaic devices.

Application AreaSpecific UseNotes
Solar Energy ConversionAnchoring ligands for dyesImproved efficiency in dye-sensitized solar cells
Crop ProtectionBactericidesEffective against bacterial plant pathogens

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

Piperidine-Based Phosphonic Acids
  • (1-Hydroxy-2-oxopiperidin-3-yl)phosphonic acid (HEX): A derivative with a ketone group at the 2-position of the piperidine ring. HEX acts as a potent enolase inhibitor, demonstrating nanomolar activity against Naegleria fowleri enolase. Its phosphonic acid group stabilizes interactions with the enzyme’s active site .
  • Diphenyl (pyrrolidin-2-yl)phosphonate hydrochloride : Though pyrrolidine (five-membered ring) differs from piperidine, this compound highlights how ring size impacts bioactivity. Smaller rings may reduce steric hindrance but limit binding specificity .
Heterocyclic Phosphonic Acids
  • (2-Acetamidoethyl)phosphonic acid : Isolated from Streptomyces regensis, this compound features a linear side chain with an acetamido group. Its lack of a rigid ring structure reduces enzyme-targeting precision compared to piperidine derivatives .
  • Aryl and Pyrimidine Phosphonic Acids : For example, pyrimidine-based phosphonic acids exhibit antiviral activity due to their ability to mimic nucleoside phosphates. However, their planar structures limit interactions with three-dimensional enzyme pockets .

Physicochemical Properties

Phosphonic acids generally exhibit 2–3 log units lower pKa values than their carboxylic acid counterparts, enhancing ionization at physiological pH. Log P values are typically <2, indicating high hydrophilicity.

Table 1: pKa and Log P Comparisons

Compound pKa (Phosphonic Acid) Log P Reference
2-Piperidinylphosphonic acid ~2.5–3.5* 1.2
HEX ~3.0 1.5
(S)-APEP (Phenylalanine analog) ~1.8 0.9
Pyrimidine phosphonic acid ~2.0 1.8
Carboxylic acid analogs (e.g., phenylalanine) ~4.5–5.0 1.5–2.0

*Estimated based on heterocyclic phosphonic acid trends.

Key Differentiators

  • Acidity : The phosphonic acid group in 2-piperidinyl derivatives provides stronger acidity than carboxylic analogs, enhancing ionic interactions in biological systems .
  • Ring Size : Piperidine’s six-membered ring offers a balance between flexibility and rigidity, improving target specificity compared to smaller (pyrrolidine) or larger (azepane) rings .
  • Applications : While agrochemicals (e.g., fosetyl-Al) leverage phosphonic acid’s stability, medicinal compounds (e.g., HEX) exploit enzyme inhibition .

Preparation Methods

Reaction Mechanism and Optimization

The reaction mechanism involves the in situ generation of an iminium ion from piperidine and formaldehyde, which undergoes nucleophilic attack by H3_3PO2_2. This step forms a P–C bond at the carbon adjacent to the nitrogen atom. The use of wet acetic acid as a solvent facilitates proton transfer and stabilizes reactive intermediates. Key variables affecting yield include:

  • Amine basicity : Secondary amines with pKa_\text{a} > 7–8 favor product formation, while less basic amines promote side reactions such as reductive N-methylation.

  • Oxidation conditions : Stoichiometric H2_2O2_2 (30% aqueous solution) at 60–80°C ensures complete oxidation of the H-phosphinic acid to the phosphonic acid.

Practical Considerations

This method offers near-quantitative yields (up to 98%) for structurally analogous compounds, such as aminomethyl-H-phosphinic acids. However, the requirement for oxidation adds an extra step, increasing the overall reaction time. Scalability is feasible due to the commercial availability of reagents and mild reaction conditions.

Hydrogenolysis of Dibenzyl Phosphonate Esters

Catalytic hydrogenolysis provides a clean route to phosphonic acids by removing benzyl protecting groups from phosphonate esters. The synthesis of 2-piperidinylphosphonic acid via this method involves two stages: (1) preparation of dibenzyl 2-piperidinylphosphonate and (2) deprotection via hydrogenolysis.

Synthesis of Dibenzyl 2-Piperidinylphosphonate

The Arbuzov reaction is employed to form the phosphonate ester. Piperidine reacts with dibenzyl phosphite in the presence of a coupling agent (e.g., N,NN,N'-dicyclohexylcarbodiimide, DCC) to yield the dibenzyl-protected intermediate. The reaction is typically conducted in anhydrous tetrahydrofuran (THF) at room temperature for 12–24 hours.

Deprotection via Hydrogenolysis

The dibenzyl ester is subjected to hydrogenolysis using palladium on charcoal (Pd/C, 10% w/w) under a hydrogen atmosphere (1–3 bar) in methanol. This step quantitatively removes the benzyl groups, yielding the free phosphonic acid. For example, analogous reactions with dibenzyl arylphosphonates achieve >95% conversion.

Advantages and Limitations

This method avoids harsh acidic or basic conditions, making it suitable for acid-sensitive substrates. However, the need for benzyl protection and specialized catalysts (Pd/C) increases material costs.

N-Acyliminium Ion-Mediated Phosphorylation

The N-acyliminium ion strategy enables precise P–C bond formation at the carbon adjacent to nitrogen. This method involves three steps: (1) protection of the piperidine nitrogen, (2) generation of an N-acyliminium ion, and (3) nucleophilic phosphorylation.

Nitrogen Protection and Iminium Ion Formation

Piperidine is protected as its benzyloxycarbonyl (Cbz) derivative using benzyl chloroformate (Cbz-Cl) in the presence of lithium bis(trimethylsilyl)amide (LiHMDS). Reduction of the resulting N-Cbz-piperidine with diisobutylaluminum hydride (DIBAL-H) generates a secondary alcohol, which is treated with methanolic HCl to form the N-acyliminium ion.

Phosphorylation and Deprotection

The N-acyliminium ion reacts with triethyl phosphite, yielding a phosphonate ester. Acidic hydrolysis (6 M HCl, reflux) cleaves the ester, producing the phosphonic acid. Final hydrogenolytic removal of the Cbz group completes the synthesis.

Reaction Scope

This method has been successfully applied to tetrahydroquinoline and tetrahydroisoquinoline systems, achieving 74–92% yields for analogous compounds. The use of Cbz protection ensures chemoselectivity, but the multi-step sequence may limit scalability.

Comparative Analysis of Methods

Method Reagents Conditions Yield Key Advantages
Phospha-MannichH3_3PO2_2, HCHO, AcOHReflux, H2_2O2_2 oxidation80–98%High yield, one-pot synthesis
HydrogenolysisDibenzyl phosphite, Pd/C, H2_2RT to 60°C, H2_2 atmosphere70–95%Mild conditions, no strong acids/bases
N-Acyliminium IonCbz-Cl, LiHMDS, triethyl phosphiteAnhydrous THF, HCl hydrolysis65–85%Chemoselective, versatile for N-heterocycles

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